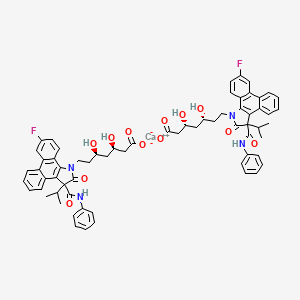

Atorvastatin Lactam Phenanthrene Calcium Salt

概要

説明

Atorvastatin Lactam Phenanthrene Calcium Salt is a chemical compound that belongs to the family of atorvastatin calcium salts. It is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is often used as an impurity reference material in pharmaceutical research and development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Phenanthrene Calcium Salt involves several steps, starting from the construction of the pyrrole ring. The most prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods: Industrial production of this compound is typically carried out on a multi-kilogram scale. The process involves high-yielding synthesis methods that afford product purities greater than 99.5%. The production process is designed to be efficient and operationally simple, facilitating the large-scale production of this compound .

化学反応の分析

Types of Reactions: Atorvastatin Lactam Phenanthrene Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

Pharmacological Applications

Cholesterol Management

Atorvastatin is widely known as a potent HMG-CoA reductase inhibitor, primarily used to lower cholesterol levels. The calcium salt form of atorvastatin enhances its stability and bioavailability. Studies indicate that atorvastatin can decrease total cholesterol levels by approximately 11-25% and triglyceride levels by up to 40% in patients, including those with HIV-related dyslipidemia .

Cancer Treatment Potential

Recent research has highlighted the repurposing of atorvastatin for cancer treatment, particularly breast cancer. Atorvastatin Lactam Phenanthrene Calcium Salt has shown promise in modulating cell growth and apoptosis in various cancer models. For instance, studies have demonstrated that atorvastatin-loaded solid lipid nanoparticles (SLNs) can effectively target MCF-7 breast cancer cells, achieving significant growth inhibition at lower concentrations compared to conventional treatments like adriamycin . The use of lactoferrin-decorated SLNs further enhances tumor targeting, indicating a potential for improved therapeutic efficacy .

Analytical Applications

Quality Control and Method Development

this compound is utilized as a reference standard in analytical method development and validation for quality control purposes. Its presence as an impurity necessitates careful monitoring during the production of atorvastatin formulations to ensure compliance with regulatory standards . Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this compound in pharmaceutical preparations .

Case Study 1: Repurposing Atorvastatin for Cancer Therapy

A study investigated the anticancer activity of atorvastatin when formulated into nanostructured lipid carriers (NLCs). The results indicated that NLCs containing atorvastatin exhibited enhanced cellular uptake and significant cytotoxicity against MCF-7 cell lines, with a required concentration significantly lower than that of plain atorvastatin solutions . This suggests that formulation strategies can improve the therapeutic index of existing drugs.

Case Study 2: Stability and Formulation Challenges

Research on the crystalline forms of atorvastatin highlighted the importance of formulation stability. Different crystalline forms were tested for their solubility and absorption rates, with findings indicating that the amorphous form provided better solubility characteristics compared to crystalline variants . This case underscores the necessity for careful selection of formulation types to optimize drug delivery.

Tables

| Application Area | Description |

|---|---|

| Cholesterol Management | Lowers total cholesterol and triglycerides; used in hyperlipidemia treatment |

| Cancer Therapy | Modulates cell growth/apoptosis; effective against breast cancer using targeted delivery systems |

| Analytical Method Development | Serves as a reference standard for quality control; monitored via LC-MS techniques |

作用機序

The mechanism of action of Atorvastatin Lactam Phenanthrene Calcium Salt is similar to that of atorvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This inhibition reduces the production of cholesterol and other lipids, leading to a decrease in low-density lipoprotein (LDL) levels . The compound also affects various molecular targets and pathways involved in lipid metabolism and transport .

類似化合物との比較

Atorvastatin Lactam Phenanthrene Calcium Salt is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other atorvastatin derivatives such as Atorvastatin Sodium Salt, Atorvastatin Methyl Ester, and Atorvastatin-d5 Calcium Salt . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

生物活性

Atorvastatin Lactam Phenanthrene Calcium Salt (ALP) is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor commonly used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into the biological activity of ALP, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 577.67 g/mol. Its structure is characterized by the presence of a lactam ring and phenanthrene moiety, which may influence its biological activity compared to other atorvastatin forms.

Pharmacokinetics

Absorption and Metabolism:

Atorvastatin is rapidly absorbed after oral administration, with a bioavailability of about 14% due to extensive first-pass metabolism. The lactam form exhibits similar pharmacokinetic properties but may have altered absorption characteristics due to its unique structure. The primary metabolic pathway involves cytochrome P450 3A4, leading to several active metabolites that contribute to atorvastatin's efficacy in lowering cholesterol levels .

Clearance Studies:

A population pharmacokinetic study indicated that atorvastatin clearance (CL/F) can be influenced by genetic factors such as the SLCO1B1 polymorphism. Patients with lower CL/F values were at increased risk for myalgia, highlighting the importance of personalized medicine in atorvastatin therapy .

Toxicity and Side Effects

Muscle-Related Adverse Events:

Atorvastatin is associated with muscle-related side effects, including myalgia and elevated creatine kinase (CK) levels. A study reported that approximately 8.6% of patients experienced myalgia during treatment . The lactam form may exhibit similar or differing toxicity profiles based on its metabolic pathways.

Long-Term Safety:

Long-term studies indicate that atorvastatin is generally well-tolerated; however, monitoring for liver enzyme elevations and muscle toxicity remains crucial during therapy .

Case Studies

-

Case Study on Efficacy:

A clinical trial involving patients with familial hypercholesterolemia demonstrated that atorvastatin significantly reduced LDL-C levels by an average of 50% after 12 weeks of treatment with doses ranging from 10 mg to 80 mg daily . This efficacy supports the potential use of ALP in similar patient populations. -

Genetic Influence on Response:

A study focusing on genetic polymorphisms affecting atorvastatin metabolism revealed that patients with certain SNPs had altered drug clearance rates and varied responses to treatment, emphasizing the need for personalized approaches in prescribing ALP .

特性

IUPAC Name |

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFGWWRGRQICGY-SSRQMRPGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H64CaF2N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747057 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148127-12-2 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。